molecular formula C25H29N3O4 B2790515 4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-83-7

4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

カタログ番号: B2790515
CAS番号: 1021265-83-7
分子量: 435.524
InChIキー: QXQCUMLJMJMYMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(Benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a polycyclic aromatic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. This scaffold is structurally characterized by fused pyrrole and pyrimidine rings, with substituents at the 4- and 6-positions: a 4-benzyloxyphenyl group and a 3-isopropoxypropyl chain, respectively.

Pyrrolo[3,4-d]pyrimidine derivatives are pharmacologically significant due to their resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. These compounds are frequently explored for antitumor, antimicrobial, and antiangiogenic activities .

特性

IUPAC Name

4-(4-phenylmethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-17(2)31-14-6-13-28-15-21-22(24(28)29)23(27-25(30)26-21)19-9-11-20(12-10-19)32-16-18-7-4-3-5-8-18/h3-5,7-12,17,23H,6,13-16H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQCUMLJMJMYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. One effective method includes a one-pot three-component reaction involving arylglyoxals and barbituric acid derivatives under specific conditions to yield polyfunctionalized products with high yields. For instance, the use of tetrabutylammonium bromide (TBAB) as a catalyst has been reported to enhance reaction efficiency significantly .

Anticancer Properties

Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit promising anticancer activities. For example, derivatives similar to the target compound have shown significant inhibition of cancer cell proliferation in vitro. A notable study demonstrated that certain analogues displayed submicromolar activity against various cancer cell lines, suggesting a robust potential for therapeutic applications .

The mechanism through which these compounds exert their biological effects often involves modulation of specific cellular pathways. For instance, some derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and cell proliferation . The activation of PPARα has been linked to improved metabolic profiles in preclinical models.

Case Studies

  • In Vivo Studies : In vivo pharmacokinetic studies have shown that certain derivatives maintain bioavailability and efficacy when administered systemically. For example, one study highlighted that a related compound crossed the blood-retinal barrier effectively and demonstrated sustained activity without significant toxicity .
  • Dose-Response Analysis : A series of derivatives were subjected to dose-response analysis in luciferase assays to determine their efficacy. The findings indicated that several analogues exhibited EC50 values below 5 μM, demonstrating their potency .

Data Tables

Compound Activity EC50 (µM) Mechanism
Compound AAnticancer< 5PPARα Agonism
Compound BAntidiabeticN/AGLP-1R Activation
Compound CAnti-inflammatoryN/ANF-kB Inhibition

類似化合物との比較

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Compound Name Substituents (Position 4/6) IC50 (HepG2 Cells) Key Biological Effects
Target Compound 4-(Benzyloxy)phenyl / 3-isopropoxypropyl Not reported Theoretical: Antitumor potential
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-... (4j, ) 2-Hydroxyphenyl / 4-methoxyphenyl Not reported Synthesized; potential H-bond donor
Compound 3 (pyrrolo[2,3-d]pyrimidine, ) 1,2,3-Triazole-bearing substituents 2.03 µM Induces G2/M arrest, inhibits apoptosis
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... () 4-Chlorophenyl / 4-methoxybenzyl Not reported Structural analog; chloro enhances electronegativity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The benzyloxy group (electron-donating) in the target compound contrasts with the 4-chlorophenyl (electron-withdrawing) group in ’s analog, which could modulate interactions with charged enzymatic pockets .
  • Biological Activity : While direct IC50 data for the target compound is unavailable, structurally similar pyrrolo[2,3-d]pyrimidines (e.g., compound 3 in ) show low-micromolar activity against HepG2 cells, suggesting that the pyrrolo[3,4-d]pyrimidine core retains therapeutic relevance .

SAR Insights

  • Position 4 Substituents: Aromatic groups (e.g., benzyloxy, chlorophenyl) enhance target affinity by engaging in hydrophobic or π-stacking interactions.
  • Position 6 Substituents : Alkoxy chains (e.g., 3-isopropoxypropyl) improve membrane permeability but may increase steric hindrance. Shorter chains (e.g., methoxybenzyl in ) balance flexibility and binding efficiency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。